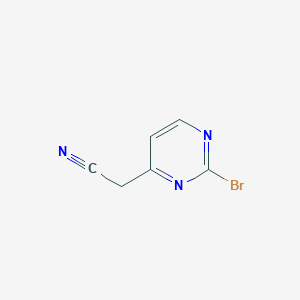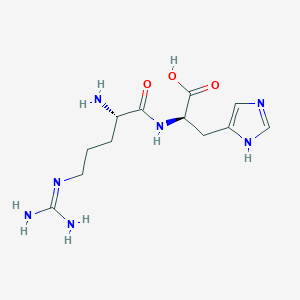
(R)-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an amino group, and a guanidino group, making it a subject of interest in both chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One efficient procedure involves the formation of 4,5-dihydro-1H-imidazol-5-one from aryl amidines and ketones under transition-metal-free conditions . This method is advantageous due to its high yield and the absence of transition metals, which can be problematic in some reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.
Biology
In biological research, this compound is studied for its potential role in various biochemical pathways. Its amino and guanidino groups make it a candidate for interactions with enzymes and receptors, influencing cellular processes.
Medicine
In medicine, ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is investigated for its therapeutic potential. It may act as a drug candidate for treating diseases related to its molecular targets.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.
作用機序
The mechanism of action of ®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, the guanidino group may interact with negatively charged sites on proteins, while the imidazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
L-Arginine: Similar in having a guanidino group, but lacks the imidazole ring.
Histidine: Contains an imidazole ring but lacks the guanidino group.
Creatine: Contains both an amino group and a guanidino group but has a different overall structure.
Uniqueness
®-2-((S)-2-Amino-5-guanidinopentanamido)-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H21N7O3 |
|---|---|
分子量 |
311.34 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9+/m0/s1 |
InChIキー |
BNODVYXZAAXSHW-DTWKUNHWSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

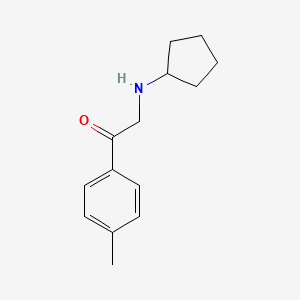
![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)
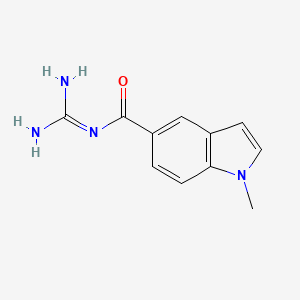

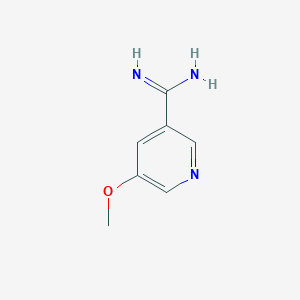

![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)
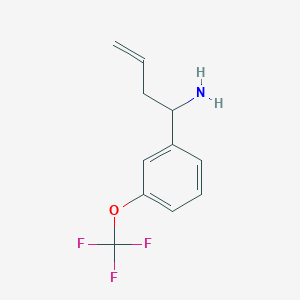
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
